1-(1-Benzothiophen-2-yl)-2-methoxyethanamine
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Overview
Description
1-(1-Benzothiophen-2-yl)-2-methoxyethanamine is a chemical compound that belongs to the class of benzothiophenes. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(1-Benzothiophen-2-yl)-2-methoxyethanamine typically involves several steps, starting from the benzothiophene core. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach is the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction, which allows for the preparation of 2-aminobenzothiophenes . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Benzothiophen-2-yl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-2-methoxyethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-2-methoxyethanamine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)-2-methoxyethanamine can be compared with other benzothiophene derivatives, such as:
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: A potent dopamine re-uptake inhibitor with a behavioral profile similar to that of cocaine.
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: A compound with micromolar affinity towards 5-HT1A receptors. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-13-7-9(12)11-6-8-4-2-3-5-10(8)14-11/h2-6,9H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDTVUKYOYAQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC2=CC=CC=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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